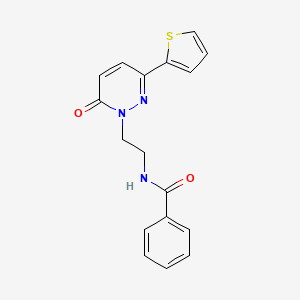

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a pyridazinone derivative featuring a thiophene substituent at the 3-position of the pyridazinone ring and a benzamide group linked via an ethyl chain. Pyridazinones are heterocyclic compounds of pharmacological interest due to their diverse bioactivities, including anticancer, anti-inflammatory, and antimicrobial properties.

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-16-9-8-14(15-7-4-12-23-15)19-20(16)11-10-18-17(22)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPPPTXCZPOEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound belonging to the class of pyridazinone derivatives. Its structure, which includes a thiophene ring and a benzamide moiety, suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 305.4 g/mol. The compound has notable physicochemical properties, including:

| Property | Value |

|---|---|

| Molecular Weight | 305.4 g/mol |

| LogP | 2.2898 |

| Polar Surface Area | 54.15 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

These properties indicate that the compound may have favorable absorption and distribution characteristics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that compounds within this class exhibit selective cytotoxicity against various cancer cell lines. For instance, one study reported that derivatives of pyridazinone compounds demonstrated significant inhibition of cell proliferation in leukemia cell lines, with some exhibiting an IC50 value as low as 10 nM .

Enzyme Inhibition

The mechanism of action for this compound is believed to involve enzyme inhibition. Sulfonamide derivatives, including this compound, typically mimic natural substrates, leading to competitive inhibition of target enzymes. This property has been explored in the context of various therapeutic targets, including sirtuins and deubiquitinating enzymes (DUBs), which play critical roles in cellular regulation and cancer progression .

Case Studies

- Synthesis and Evaluation : A study synthesized multiple analogues of this compound and evaluated their biological activities. The most promising derivatives showed enhanced potency against cancer cell lines compared to the parent compound .

- Mechanistic Insights : Another research effort focused on elucidating the binding interactions between this compound and its target enzymes using molecular docking studies. Results indicated strong hydrogen bonding and hydrophobic interactions that contribute to its inhibitory effects .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide exhibit significant anti-inflammatory properties. For instance, derivatives of pyridazine have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. A study highlighted that certain derivatives demonstrated selective COX-II inhibition, suggesting potential applications in treating inflammatory diseases such as arthritis and cardiovascular conditions .

Cancer Treatment

The compound's structure suggests potential activity against various cancer types. Pyridazine derivatives have been explored for their ability to inhibit tumor growth and metastasis. For example, compounds with similar scaffolds have been shown to target specific pathways involved in cancer cell proliferation and survival, making them candidates for further development as anticancer agents .

Antimicrobial Properties

Recent studies have also focused on the antimicrobial potential of thiophene-containing compounds. The unique electronic properties imparted by the thiophene ring can enhance the activity against a range of bacterial and fungal pathogens. Such compounds may serve as lead structures for developing new antibiotics amid rising antibiotic resistance challenges .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including multicomponent reactions (MCRs). MCRs allow for the efficient assembly of complex molecules from multiple starting materials, reducing the number of steps required in traditional synthetic routes. This approach not only streamlines synthesis but also enhances the diversity of chemical libraries for drug discovery .

Case Study 1: COX-II Inhibition

In a study evaluating several pyridazine derivatives, one compound exhibited an IC50 value significantly lower than that of established COX-II inhibitors like Celecoxib. This indicates that this compound could potentially offer a novel approach to managing pain and inflammation with fewer side effects .

Case Study 2: Anticancer Activity

Another investigation into the anticancer properties of pyridazine derivatives revealed that one specific derivative effectively reduced tumor size in xenograft models of human breast cancer. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation, highlighting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a pyridazinone core with analogs described in –4 and 11. Key differences lie in substituent groups:

Key Observations :

Physicochemical Properties

- Melting Points : Analogs with nitro (Compound 9: 239–240°C) or chlorophenyl groups (Compound 15: 238–239°C) exhibit higher melting points than methoxy-substituted derivatives (Compound 19: 202–203°C), likely due to stronger intermolecular interactions . The target compound’s melting point is unreported but may align with thiophene-containing analogs in , which range from 201–276°C.

- Spectral Data: IR: Thiophene C–H stretching (~3100 cm⁻¹) and pyridazinone C=O (~1650 cm⁻¹) are expected in the target compound, contrasting with nitro (1520–1350 cm⁻¹) or methoxy (~2850 cm⁻¹) peaks in analogs . NMR: The ethyl linker in the target compound would show distinct CH₂ signals (δ ~3.5–4.5 ppm) compared to acetohydrazide CH₂ groups (δ ~2.5–3.5 ppm) in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.